An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Amino-1-benzofuran-2-yl)ethanone (CAS: 49615-96-5)
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Amino-1-benzofuran-2-yl)ethanone (CAS: 49615-96-5)
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(3-amino-1-benzofuran-2-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The benzofuran scaffold is a privileged structure, known to impart a wide range of biological activities to molecules that contain it.[1][2] This document delineates the compound's structural features, core physicochemical data, and the experimental methodologies required for their validation. We delve into the causality behind these properties, explaining how they influence the molecule's behavior and its potential as a synthetic building block for novel therapeutics, particularly in oncology and neurodegenerative disease research.[3][4] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this versatile compound.
Section 1: Introduction & Strategic Importance
The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry
Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitous in nature and synthetic chemistry.[2] Their unique structural and electronic properties have established them as valuable pharmacophores, leading to the development of numerous compounds with diverse therapeutic applications, including anti-tumor, anti-inflammatory, antimicrobial, and antiviral activities.[1][5] The fusion of a benzene ring with a furan ring creates a planar, aromatic system that can engage in various interactions with biological targets, making it a highly sought-after scaffold in drug design.
Profile of 1-(3-amino-1-benzofuran-2-yl)ethanone
1-(3-amino-1-benzofuran-2-yl)ethanone (hereafter referred to as ABF) is a functionalized benzofuran derivative. Its structure incorporates three key features that make it a valuable intermediate for chemical synthesis:
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A Benzofuran Core: Provides the foundational aromatic structure for target engagement.
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A Nucleophilic Amino Group (C3-position): Serves as a critical handle for derivatization, allowing for the introduction of diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties.
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An Electrophilic Ethanone Moiety (C2-position): The carbonyl group can participate in a wide array of chemical transformations, such as condensation and reduction reactions, enabling further structural elaboration.[3]
Given these features, ABF is a strategic starting material for creating libraries of novel compounds. Research into structurally similar molecules has highlighted their potential to induce apoptosis in cancer cell lines and act as cholinesterase inhibitors for the treatment of diseases like Alzheimer's.[3][4][6]
Section 2: Core Physicochemical & Structural Data
Chemical Identity
A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental identifiers for ABF are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 49615-96-5 | [3][7][8][9][10] |
| Molecular Formula | C₁₀H₉NO₂ | [3][7][8][10] |
| Molecular Weight | 175.18 g/mol | [3][7][8][10] |
| IUPAC Name | 1-(3-amino-1-benzofuran-2-yl)ethanone | [3][10] |
| Common Synonyms | 2-acetyl-3-aminobenzo[b]furan; 3-amino-2-acetylbenzofuran | [10] |
| SMILES | CC(=O)C1=C(C2=CC=CC=C2O1)N | [3][10] |
| InChI Key | NNQBNOWMBVHDMH-UHFFFAOYSA-N | [3][10] |
Summary of Physicochemical Properties
The following table presents key physicochemical data for ABF. These parameters are critical for predicting the compound's behavior in both chemical and biological systems.
| Property | Value | Significance in Drug Development | Source |
| Melting Point | 149 °C | Indicator of purity and solid-state stability. | [7] |
| logP (Computed) | 2.2 | Predicts membrane permeability and solubility. This value suggests good oral bioavailability potential. | [10] |
| pKa (Predicted) | 0.33 ± 0.10 | Pertains to the protonated ketone; the physiologically relevant basic pKa of the amino group is estimated to be ~3-4. | [7] |
| Polar Surface Area | 56.2 Ų | Influences transport across the blood-brain barrier and cell membranes. | [10] |
| Boiling Point (Predicted) | 322.2 ± 22.0 °C | Defines the liquid range and volatility. | [7] |
| Density (Predicted) | 1.249 ± 0.06 g/cm³ | Important for formulation and process chemistry. | [7] |
Section 3: Detailed Physicochemical Analysis & Experimental Protocols
Lipophilicity & Solubility (logP)
Expertise & Experience: The octanol-water partition coefficient (logP) is a fundamental parameter in drug design, governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A logP value of 2.2, as computed for ABF, indicates a balanced character—sufficiently lipophilic to cross biological membranes, yet not so high as to cause solubility issues or non-specific binding.[10] This positions it well within the range for orally bioavailable drugs as described by guidelines such as Lipinski's Rule of Five.
Trustworthiness (Protocol): The Shake-Flask method (OECD Guideline 107) remains the gold standard for empirical logP determination due to its direct measurement of partitioning. Its self-validating nature comes from the mass balance requirement, where the total amount of solute must be accounted for in both phases.
Experimental Protocol: Shake-Flask logP Determination
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Preparation: Prepare a stock solution of ABF in the more soluble phase (typically n-octanol). Ensure the n-octanol and water are mutually saturated by pre-mixing and separating them.
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Partitioning: Add a known volume of the ABF stock solution to a separatory funnel containing a known volume of the second phase (water).
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Equilibration: Shake the funnel vigorously for 5-10 minutes to allow for complete partitioning. Let the phases separate completely. Centrifugation can be used to break up any emulsions.
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Quantification: Carefully separate the two phases. Measure the concentration of ABF in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
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Calculation: Calculate the logP using the formula: logP = log₁₀([Solute]octanol / [Solute]water).
Section 4: Synthesis & Reactivity
Synthetic Pathway
Expertise & Experience: The synthesis of 3-aminobenzofurans can be achieved through several routes. A common and effective strategy involves the intramolecular cyclization of an ortho-hydroxybenzonitrile derivative. [4]This method is advantageous as it directly installs the C3-amino group during the ring-forming step. The ethanone can be introduced subsequently. An alternative route starts from 2-aminophenol. [3] Trustworthiness (Protocol): The following protocol is a representative synthesis based on established literature methods for related structures. [3][4]Each step includes purification, which serves as a validation checkpoint before proceeding.
Experimental Protocol: Synthesis of ABF
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Step 1: O-Alkylation of Salicylonitrile. React 2-hydroxybenzonitrile with chloroacetone in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., acetone or DMF). Heat the mixture to drive the reaction to completion. Purify the resulting ether intermediate by column chromatography.
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Step 2: Intramolecular Cyclization. Treat the purified ether with a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) in DMF. Heating this mixture induces an intramolecular Thorpe-Ziegler cyclization, forming the 3-amino-2-acetylbenzofuran (ABF) product.
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Step 3: Purification. After quenching the reaction, perform an aqueous workup. The crude product can be purified by recrystallization from a suitable solvent like ethanol, which should yield the final product as a crystalline solid. [7]The purity should be confirmed by melting point analysis and the spectroscopic methods described in Section 3.3.
Section 5: Implications for Drug Development & Conclusion
The physicochemical profile of 1-(3-amino-1-benzofuran-2-yl)ethanone makes it an attractive scaffold for drug discovery. Its properties align well with the criteria for lead-like molecules:
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Molecular Weight (175.18 g/mol ): Well below the 500 Da threshold, providing ample room for derivatization.
-
logP (2.2): Suggests a good balance between solubility and permeability.
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H-bond Donors (1, -NH₂) & Acceptors (3, -N, =O, -O-): Within acceptable ranges for good membrane transport.
The compound's reactivity allows for the systematic exploration of chemical space. The amino group can be acylated, alkylated, or used in coupling reactions to build diversity, while the ketone provides a route to alcohols, imines, and other functional groups. This versatility, combined with the proven biological relevance of the benzofuran core, establishes ABF as a high-value starting point for developing novel therapeutics targeting a range of diseases.
References
-
SINFOO Chemical Solutions Co., Ltd. (n.d.). 1-(3-amino-benzofuran-2-yl)-ethanone. Available at: [Link]
-
ChemWhat. (n.d.). 1-(3-AMINO-1-BENZOFURAN-2-YL)ETHANONE CAS#: 49615-96-5. Available at: [Link]
-
PubChem. (n.d.). 1-(3-Amino-1-benzofuran-2-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Available at: [Link]
-
ResearchGate. (2024). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Available at: [Link]
-
Aligholizadeh, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 964724. Available at: [Link]
-
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28015. Available at: [Link]
-
Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]
-
ResearchGate. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available at: [Link]
-
Semantic Scholar. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. Available at: [https://www.semanticscholar.org/paper/SYNTHESIS-AND-EVALUATION-OF-4-(1-BENZOFURAN-2-AND-Kamble-Habade/801a6b0c2a5d207624128527a29486c8d76815e9]([Link]
-
PubChem. (n.d.). 1-(3-Methyl-2-benzofuran-1-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2018). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Available at: [Link]
-
PubMed. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. National Center for Biotechnology Information. Available at: [Link]
-
DergiPark. (2023). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Available at: [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Buy 1-(3-Amino-1-benzofuran-2-yl)ethanone | 49615-96-5 [smolecule.com]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. 49615-96-5 CAS MSDS (1-(3-AMINO-1-BENZOFURAN-2-YL)ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. sinfoochem.com [sinfoochem.com]
- 10. 1-(3-Amino-1-benzofuran-2-yl)ethanone | C10H9NO2 | CID 654095 - PubChem [pubchem.ncbi.nlm.nih.gov]
